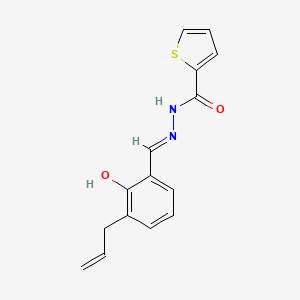![molecular formula C15H18N2O6 B6052572 5-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]-3,3-dimethyl-5-oxopentanoic acid](/img/structure/B6052572.png)
5-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]-3,3-dimethyl-5-oxopentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]-3,3-dimethyl-5-oxopentanoic acid, commonly known as BDP-9066, is a novel compound with potential therapeutic applications.
Mécanisme D'action
BDP-9066 exerts its therapeutic effects through multiple mechanisms of action. In cancer research, BDP-9066 has been found to inhibit the activity of the enzyme AKT, which is involved in cell growth and survival. In inflammation research, BDP-9066 has been found to inhibit the activity of the transcription factor NF-κB, which regulates the expression of inflammatory cytokines. In neurodegenerative disease research, BDP-9066 has been found to activate the Nrf2/ARE pathway, which regulates the expression of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects:
BDP-9066 has been found to have several biochemical and physiological effects. In cancer research, BDP-9066 has been found to induce apoptosis, inhibit cell migration and invasion, and reduce tumor growth in animal models. In inflammation research, BDP-9066 has been found to reduce the production of inflammatory cytokines and chemokines, and attenuate the development of inflammatory diseases in animal models. In neurodegenerative disease research, BDP-9066 has been found to protect against neuronal cell death, reduce oxidative stress, and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
BDP-9066 has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, BDP-9066 has some limitations, such as its poor solubility in aqueous solutions, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for BDP-9066 research, including investigating its potential therapeutic applications in other areas, such as cardiovascular disease and metabolic disorders. Additionally, further studies are needed to elucidate the mechanisms of action of BDP-9066 and to optimize its pharmacokinetic and pharmacodynamic properties. Finally, clinical trials are needed to evaluate the safety and efficacy of BDP-9066 in humans.
Méthodes De Synthèse
BDP-9066 is synthesized through a multi-step process starting with the reaction of 3,3-dimethyl-5-oxopentanoic acid with hydrazine hydrate to form the hydrazide intermediate. This intermediate is then reacted with 1,3-benzodioxole-5-carbonyl chloride to form the final product, BDP-9066.
Applications De Recherche Scientifique
BDP-9066 has been found to have potential therapeutic applications in several areas of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, BDP-9066 has been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer. In inflammation research, BDP-9066 has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6. In neurodegenerative disease research, BDP-9066 has been found to protect against neuronal cell death and reduce oxidative stress.
Propriétés
IUPAC Name |
5-[2-(1,3-benzodioxole-5-carbonyl)hydrazinyl]-3,3-dimethyl-5-oxopentanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O6/c1-15(2,7-13(19)20)6-12(18)16-17-14(21)9-3-4-10-11(5-9)23-8-22-10/h3-5H,6-8H2,1-2H3,(H,16,18)(H,17,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLZMOIVXRYIBG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CC(=O)NNC(=O)C1=CC2=C(C=C1)OCO2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-{[2-(4-chlorophenyl)-5-pyrimidinyl]methyl}-1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine](/img/structure/B6052496.png)
![diethyl {amino[2-(4-fluorobenzylidene)hydrazino]methylene}malonate](/img/structure/B6052497.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)butanamide](/img/structure/B6052505.png)
![3-chloro-5-(4-fluorophenyl)-N-(2-furylmethyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6052511.png)
![1-[(dimethylamino)sulfonyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6052512.png)

![4-[(3-methoxyphenoxy)acetyl]morpholine](/img/structure/B6052534.png)
![1-(4-methoxyphenoxy)-3-[(1,1,3,3-tetramethylbutyl)amino]-2-propanol hydrochloride](/img/structure/B6052535.png)
![2-(3-chlorobenzyl)-N-methyl-N-[2-(tetrahydro-2H-pyran-2-yl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B6052537.png)
![4-dibenzo[b,d]furan-4-yl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6052541.png)
![1-{4-[2-hydroxy-3-(4-thiomorpholinyl)propoxy]-3-methoxybenzyl}-4-piperidinecarboxamide](/img/structure/B6052555.png)
![3-(4-chlorophenyl)-6-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]-6,7-dihydropyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B6052569.png)
![N-[(1-methyl-2-piperidinyl)methyl]-2-(2,6,6-trimethyl-4-oxo-1-propyl-4,5,6,7-tetrahydro-1H-indol-3-yl)acetamide](/img/structure/B6052584.png)
![N-(4-methylphenyl)-2-[2-({[5-(3-nitrophenyl)-2-furyl]methylene}hydrazono)-4-oxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B6052586.png)
